molecular formula C21H19BrN2O B15149008 N',N'-dibenzyl-2-bromobenzohydrazide

N',N'-dibenzyl-2-bromobenzohydrazide

Katalognummer: B15149008
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: YVCCOTWNFFVOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’,N’-dibenzyl-2-bromobenzohydrazide is a chemical compound with the molecular formula C21H18BrNO It is known for its unique structure, which includes a bromine atom attached to a benzohydrazide core, flanked by two benzyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibenzyl-2-bromobenzohydrazide typically involves the reaction of 2-bromobenzohydrazide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’,N’-dibenzyl-2-bromobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’,N’-dibenzyl-2-bromobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The hydrazide group can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include substituted benzohydrazides with different functional groups replacing the bromine atom.

    Oxidation: Products may include benzohydrazides with oxidized functional groups.

    Reduction: Reduced forms of the compound, such as amines or alcohols, depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

N’,N’-dibenzyl-2-bromobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N’,N’-dibenzyl-2-bromobenzohydrazide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and benzyl groups can participate in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dibenzyl-2-bromobenzamide: Similar in structure but with an amide group instead of a hydrazide.

    N,N-dibenzyl-2-chlorobenzohydrazide: Similar but with a chlorine atom instead of bromine.

    N,N-dibenzylbenzohydrazide: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness

N’,N’-dibenzyl-2-bromobenzohydrazide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the bromine atom and the benzyl groups provides a distinct set of chemical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C21H19BrN2O

Molekulargewicht

395.3 g/mol

IUPAC-Name

N',N'-dibenzyl-2-bromobenzohydrazide

InChI

InChI=1S/C21H19BrN2O/c22-20-14-8-7-13-19(20)21(25)23-24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)

InChI-Schlüssel

YVCCOTWNFFVOCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.